molecular formula C19H25N3O4S B11473516 Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11473516
M. Wt: 391.5 g/mol
InChI Key: ZTEKAVJHNJDQBN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a thiomorpholine moiety

Preparation Methods

The synthesis of Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction, where the tetrahydropyrimidine intermediate is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the thiomorpholine moiety: This can be done through a nucleophilic substitution reaction, where the intermediate is reacted with thiomorpholine under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a morpholine moiety instead of a thiomorpholine moiety.

    Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a piperidine moiety instead of a thiomorpholine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O4S/c1-3-26-18(23)16-14(12-22-8-10-27-11-9-22)20-19(24)21-17(16)13-6-4-5-7-15(13)25-2/h4-7,17H,3,8-12H2,1-2H3,(H2,20,21,24)

InChI Key

ZTEKAVJHNJDQBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CN3CCSCC3

Origin of Product

United States

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